(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H11NO4S2 and its molecular weight is 357.4. The purity is usually 95%.
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Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of thiazolidinones typically involves the reaction of thioketones with various aldehydes or ketones under acidic or basic conditions. The compound can be synthesized through a series of steps involving benzo[d][1,3]dioxole and furan derivatives. The synthesis pathway may include:
- Formation of the thiazolidinone ring : Reacting a thioketone with an appropriate aldehyde.
- Allylidene formation : Introducing the allylidene group via condensation reactions.
- Purification and characterization : Utilizing techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Anticancer Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial and Antibiofilm Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they can inhibit biofilm formation in bacteria, which is crucial for treating infections caused by biofilm-forming pathogens:
Compound | Bacteria | MIC (µg/mL) | Biofilm Inhibition (%) | Reference |
---|---|---|---|---|
A | Staphylococcus aureus | 0.5 | 61.34 | |
B | Pseudomonas aeruginosa | 31.25 | 62.69 |
The mechanisms behind these activities often involve disrupting bacterial cell wall integrity or inhibiting key metabolic pathways.
The biological activity of this compound may involve various pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with thiazolidinones .
- Biofilm Disruption : Compounds have demonstrated the ability to disrupt biofilm formation by inhibiting histidine kinases crucial for bacterial viability .
Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:
- A study on a related compound showed promising results against HIV by targeting the gp41 protein, although toxicity limited its application .
- Another investigation revealed that compounds with benzo[d][1,3]dioxole moieties exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S2/c19-16-15(5-1-3-12-4-2-8-20-12)24-17(23)18(16)11-6-7-13-14(9-11)22-10-21-13/h1-9H,10H2/b3-1+,15-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNFRVGQBINAK-JPAWQYAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC=CC4=CC=CO4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C=C/C4=CC=CO4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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